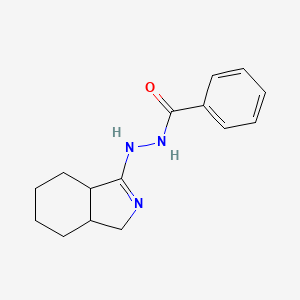![molecular formula C15H19N3O5 B8041778 Ethyl 2-[2-(morpholin-4-ylcarbamoyl)anilino]-2-oxoacetate](/img/structure/B8041778.png)
Ethyl 2-[2-(morpholin-4-ylcarbamoyl)anilino]-2-oxoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[2-(morpholin-4-ylcarbamoyl)anilino]-2-oxoacetate is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a morpholine ring, an aniline derivative, and an oxoacetate group. Its molecular formula is C15H19N3O5.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(morpholin-4-ylcarbamoyl)anilino]-2-oxoacetate typically involves multiple steps:
Formation of the Aniline Derivative: The process begins with the preparation of the aniline derivative. This can be achieved by reacting aniline with phosgene to form an isocyanate intermediate.
Morpholine Addition: The isocyanate intermediate is then reacted with morpholine to form the morpholin-4-ylcarbamoyl aniline.
Esterification: The final step involves the esterification of the morpholin-4-ylcarbamoyl aniline with ethyl oxalyl chloride to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. Key parameters such as temperature, pressure, and pH are meticulously monitored.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-[2-(morpholin-4-ylcarbamoyl)anilino]-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group or other substituents are replaced by different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[2-(morpholin-4-ylcarbamoyl)anilino]-2-oxoacetate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 2-[2-(morpholin-4-ylcarbamoyl)anilino]-2-oxoacetate involves its interaction with specific molecular targets. The morpholine ring and aniline derivative allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-[2-(morpholin-4-ylcarbamoyl)anilino]-2-oxoacetate can be compared with similar compounds such as:
Ethyl 2-(morpholin-4-yl)acetate: Lacks the aniline derivative, making it less complex.
Ethyl 2-(anilino)-2-oxoacetate: Does not contain the morpholine ring, affecting its binding properties.
Morpholin-4-ylcarbamoyl derivatives: These compounds share the morpholine ring but differ in other substituents, influencing their reactivity and applications.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties.
Eigenschaften
IUPAC Name |
ethyl 2-[2-(morpholin-4-ylcarbamoyl)anilino]-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5/c1-2-23-15(21)14(20)16-12-6-4-3-5-11(12)13(19)17-18-7-9-22-10-8-18/h3-6H,2,7-10H2,1H3,(H,16,20)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPUTQLQTIDIDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=CC=C1C(=O)NN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-hydroxy-5-[[3-(methylsulfamoyl)phenyl]sulfamoyl]phenyl]acetamide](/img/structure/B8041702.png)

![N-[[benzenesulfonyl(methyl)amino]methyl]-N-methylbenzenesulfonamide](/img/structure/B8041727.png)


![4-amino-2-chloro-5-hydroxy-N-[3-(methanesulfonamido)phenyl]benzenesulfonamide](/img/structure/B8041750.png)

![3-phenyl-6,7,8,9,10,11-hexahydro-5H-[1,2,4]triazolo[4,3-a]azonine](/img/structure/B8041772.png)


![N-(2-cyanoethyl)-N-[2-(N-propylcarbamoyloxy)ethyl]aniline](/img/structure/B8041800.png)
![[2-(2-anilino-2-oxoethyl)phenyl] N-methylcarbamate](/img/structure/B8041802.png)
![3-[3-methyl-N-[2-(2-methylsulfonylethoxy)ethyl]anilino]propanenitrile](/img/structure/B8041805.png)
![ethyl N-[3-(ethoxycarbonylamino)-4-propan-2-ylphenyl]carbamate](/img/structure/B8041807.png)
